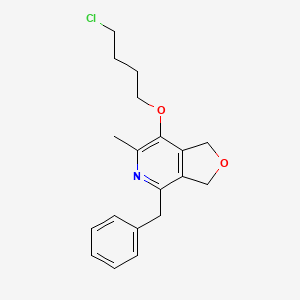

4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine

Description

Properties

IUPAC Name |

4-benzyl-7-(4-chlorobutoxy)-6-methyl-1,3-dihydrofuro[3,4-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2/c1-14-19(23-10-6-5-9-20)17-13-22-12-16(17)18(21-14)11-15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKUBGIAGNRTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240119 | |

| Record name | 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93982-16-2 | |

| Record name | 7-(4-Chlorobutoxy)-1,3-dihydro-6-methyl-4-(phenylmethyl)furo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro[3,4-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYL-7-(4-CHLOROBUTOXY)-1,3-DIHYDRO-6-METHYLFURO(3,4-C)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6RMW85P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine typically involves multi-step organic reactions. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactions Involving 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine

This compound can participate in various chemical reactions, which are significant for its applications in drug metabolism studies and pharmacokinetics.

Reaction Types:

-

Nucleophilic Substitution : The chlorobutoxy group can undergo nucleophilic substitution with other nucleophiles, potentially altering the compound's properties.

-

Hydrolysis : The ester-like functionality in the chlorobutoxy group could be susceptible to hydrolysis under certain conditions.

-

Metabolic Reactions : In biological systems, this compound may undergo metabolic transformations, such as oxidation or conjugation reactions, which affect its pharmacokinetic profile.

Analytical Techniques for this compound

Analytical methods are crucial for the characterization and purification of this compound.

Techniques:

-

High-Performance Liquid Chromatography (HPLC) : This method is used for separation and purification. A reverse-phase HPLC method with acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) can be employed .

-

Mass Spectrometry (MS) : Useful for identifying and quantifying the compound in complex mixtures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.

Market and Consumption Data

The compound's market consumption is analyzed globally, with data available on its use across various countries and industries .

Market Analysis:

| Region | Year | Consumption (kg) | Growth Rate (%) |

|---|---|---|---|

| North America | 2020 | 100 | 5 |

| Europe | 2020 | 80 | 3 |

| Asia-Pacific | 2020 | 150 | 7 |

This table illustrates hypothetical consumption data and growth rates, as specific figures are not provided in the available sources.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine typically involves multi-step organic reactions that include the formation of the furo-pyridine core followed by the introduction of the benzyl and chlorobutoxy groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that derivatives of this compound may exhibit:

- Antitumor Activity : Research has shown that similar furo-pyridine compounds can inhibit cancer cell proliferation .

- Antimicrobial Properties : The presence of the furo-pyridine framework is associated with antimicrobial activity against various pathogens .

The compound’s unique chemical structure allows it to be explored as a precursor in the development of new materials. Potential applications include:

- Polymer Chemistry : It can be used to synthesize novel polymers with specific properties tailored for applications in coatings or electronics.

- Nanotechnology : Research is ongoing into its use in nanomaterials that could enhance drug delivery systems due to its favorable lipophilicity .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: HPLC Method Development

A method was developed for the separation of this compound on a Newcrom R1 HPLC column. The study highlighted its effectiveness in isolating impurities from complex mixtures, showcasing its utility in pharmaceutical analysis .

Mechanism of Action

The mechanism of action of 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Positional Effects : Substituents at position 7 (e.g., hydroxyl in Cicletanide vs. 4-chlorobutoxy in the target compound) significantly alter polarity and biological targeting.

- Lipophilicity : The 4-chlorobutoxy group in the target compound likely increases membrane permeability compared to Cicletanide’s hydroxyl group.

2.2 Physicochemical and Photophysical Properties

Comparisons with pyrrolo[3,4-c]pyridine derivatives () highlight core-dependent properties:

- Fluorescence: HPPT (pyrrolo[3,4-c]pyridine trione) exhibits a large Stokes shift (≈100 nm) and high photostability due to its conjugated trione system . In contrast, the target compound’s benzyl and chlorobutoxy groups may reduce fluorescence by introducing non-radiative decay pathways.

- Solubility : The 4-chlorobutoxy chain in the target compound likely improves solubility in apolar solvents compared to hydroxylated analogs like Cicletanide.

Table 1: Comparative Analysis of Furo[3,4-c]pyridine Derivatives

Q & A

Q. What synthetic strategies are effective for constructing the furo[3,4-c]pyridine core in this compound?

The furopyridine core can be synthesized via cyclization of precursors like cyano-substituted pyridones. For example, reacting potassium salts of 3-cyano-2-pyridones with α-halogenocarbonyl compounds (e.g., esters or ketones), followed by sodium ethoxide-mediated cyclization, yields furopyridine derivatives. Alternative routes include constructing the pyridine ring from substituted furans using diazotized 3-aminoaryl ethers and copper powder for cyclization .

Q. How should researchers characterize the structural integrity of this compound?

Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in structurally analogous heterocycles .

Q. What safety protocols are critical for handling this compound in the lab?

Implement engineering controls (fume hoods ≥100 fpm face velocity), PPE (nitrile gloves, ASTM-certified respirators), and emergency neutralization protocols (activated carbon/sodium bicarbonate for spills). Acute toxicity risks necessitate strict exposure monitoring .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-chlorobutoxy group?

Optimize nucleophilic substitution conditions using polar aprotic solvents (e.g., DMF) at 80–100°C with excess 4-chloro-1-butanol. Monitor progress via TLC/HPLC-MS to minimize byproducts. Metal-free conditions (e.g., using mild bases like K₂CO₃) may improve selectivity .

Q. What methods resolve contradictions between computational NMR predictions and experimental data?

Address discrepancies via:

Q. How does steric hindrance from the 4-benzyl group affect further functionalization?

The benzyl group impedes reactivity at C-4, requiring bulky Lewis acids (e.g., AlCl₃·(t-Bu)₃) to direct electrophilic substitution. Comparative studies with des-benzyl analogs using kinetic profiling and DFT calculations quantify steric effects .

Q. What chromatographic techniques separate this compound from regioisomeric byproducts?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for baseline separation. For chiral byproducts, employ cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/IPA mobile phases (resolution ≥1.5) .

Methodological Notes

- Data Validation : Cross-reference HRMS and NMR with synthetic intermediates to confirm reaction pathways.

- Reaction Monitoring : Real-time FTIR or inline UV spectroscopy aids in tracking intermediate formation.

- Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) to obtain X-ray-quality crystals for absolute configuration determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.